The primary source of 9-O-Demethylmitragynine is the kratom plant. The leaves of Mitragyna speciosa contain a variety of alkaloids, including mitragynine and its metabolites, which are produced through metabolic processes in the body. Studies have shown that 9-O-Demethylmitragynine is one of the most prevalent metabolites formed during the metabolism of mitragynine in both human and animal models .
9-O-Demethylmitragynine belongs to a class of compounds known as indole alkaloids. These compounds are characterized by their complex structures that include an indole ring system. The specific structure of 9-O-Demethylmitragynine features a methoxy group at the 9-position, distinguishing it from other related alkaloids .
The synthesis of 9-O-Demethylmitragynine can be achieved through various methods, primarily focusing on the extraction from natural sources or through chemical synthesis. One common approach involves the isolation from kratom leaves using chromatographic techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quantification .
The isolation process typically requires the use of solvents to extract the alkaloids from the plant material, followed by purification steps to separate 9-O-Demethylmitragynine from other compounds. For example, solid-phase extraction has been employed effectively to concentrate and purify this metabolite from biological samples . The purity and identity of the compound can be confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The molecular formula for 9-O-Demethylmitragynine is C17H21N3O3, indicating it contains three nitrogen atoms, which is typical for alkaloids. The structural configuration includes a methoxy group at the ninth carbon position on the indole ring .
Spectroscopic data provide insights into its molecular structure:
9-O-Demethylmitragynine undergoes various chemical reactions typical of alkaloids, including oxidation and reduction processes. These reactions are crucial for its metabolic pathways in humans where it can further convert into other metabolites such as 7-hydroxymitragynine.
The metabolic conversion primarily involves phase I reactions, including hydroxylation and O-demethylation, which are catalyzed by cytochrome P450 enzymes in liver microsomes . Understanding these reactions is essential for elucidating its pharmacokinetics and potential effects.
The mechanism of action for 9-O-Demethylmitragynine involves interaction with opioid receptors in the central nervous system. It exhibits agonistic activity at mu-opioid receptors, contributing to its analgesic effects. Additionally, it may interact with other receptors such as serotonin receptors, influencing mood and pain perception .
Research indicates that 9-O-Demethylmitragynine has a lower affinity compared to mitragynine but still plays a significant role in mediating effects associated with kratom use . Detailed pharmacological studies are necessary to fully comprehend its action profile.
Relevant analyses often include assessments using HPLC to determine purity levels and stability over time .
9-O-Demethylmitragynine is primarily studied for its potential therapeutic applications in pain management and opioid withdrawal treatment. Its pharmacological profile suggests it could serve as an alternative to traditional opioids with potentially lower addictive properties. Research continues into its efficacy and safety profiles in clinical settings .
CAS No.: 3089-11-0
CAS No.:
CAS No.: 82388-11-2
CAS No.: 62690-67-9